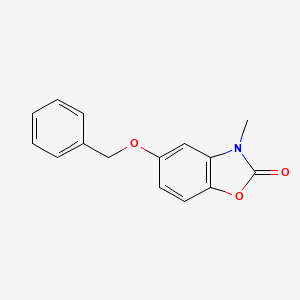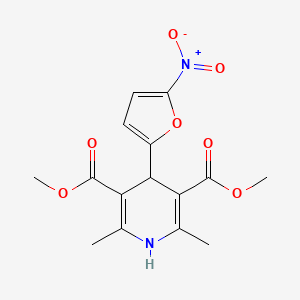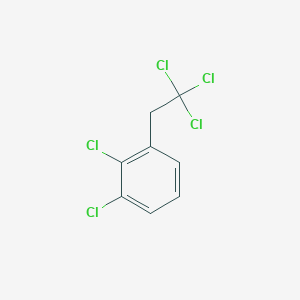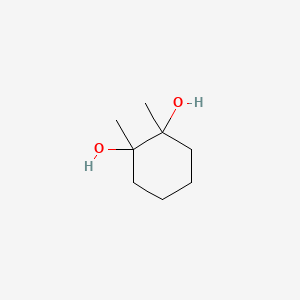
1,2-Dimethylcyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclohexane-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring that also has two methyl groups (-CH3) at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis and trans, depending on the relative positions of the methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexane-1,2-diol can be synthesized through the hydroxylation of 1,2-dimethylcyclohexene. This reaction typically involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions usually require a solvent such as acetone or water and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-dimethylcyclohexene followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like hydrogen peroxide (H2O2) can be used for the subsequent oxidation step.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Reduction of the diol can yield the corresponding cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,2-Dimethylcyclohexane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclohexane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the hydroxyl groups, making it less reactive in oxidation and substitution reactions.
1,3-Dimethylcyclohexane-1,3-diol: Has hydroxyl groups at different positions, leading to different stereochemistry and reactivity.
1,2-Dimethylcyclohexane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, resulting in different chemical properties.
Properties
CAS No. |
55489-05-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,2-dimethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-3-4-6-8(7,2)10/h9-10H,3-6H2,1-2H3 |
InChI Key |
IPNQEKDRLAFQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





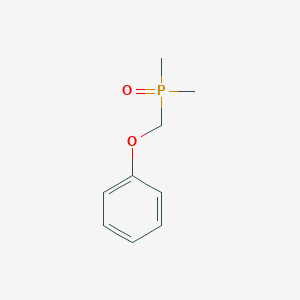

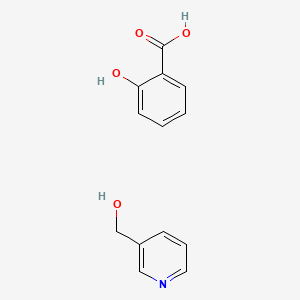

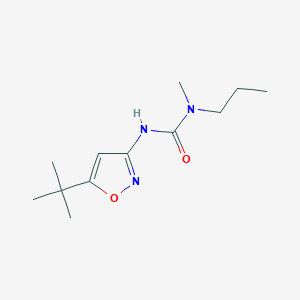
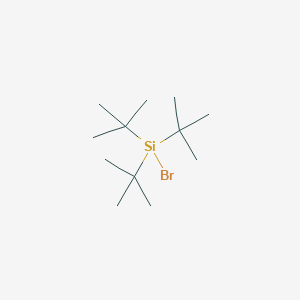

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
